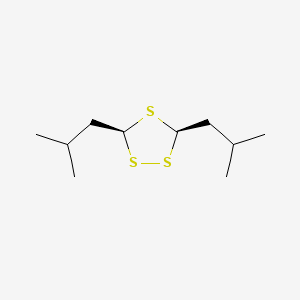
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is a sulfur-containing organic compound It is a member of the trithiolane family, characterized by a three-membered ring containing three sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane typically involves the reaction of appropriate thiol precursors under controlled conditions. One common method includes the cyclization of dithiols with suitable alkylating agents. The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The purification process often involves distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to its thiol precursors.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol precursors.
Substitution: Various substituted trithiolanes depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is used as a building block for synthesizing more complex molecules. Its unique sulfur ring structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying sulfur-containing biomolecules and their interactions. It can serve as a model compound for understanding the behavior of similar natural products.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to undergo various chemical transformations makes it a candidate for drug development and design.
Industry
Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and engineering.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trithiolane: A simpler analog with a similar sulfur ring structure.
3,5-Dimethyl-1,2,4-trithiolane: Another analog with different alkyl substituents.
1,2,4-Trithiane: A related compound with a six-membered sulfur ring.
Uniqueness
(3R,5S)-3,5-Bis(2-methylpropyl)-1,2,4-trithiolane is unique due to its specific stereochemistry and the presence of two 2-methylpropyl groups. This structural uniqueness contributes to its distinct chemical and physical properties, making it valuable for various applications.
Properties
| 78448-46-1 | |
Molecular Formula |
C10H20S3 |
Molecular Weight |
236.5 g/mol |
IUPAC Name |
(3S,5R)-3,5-bis(2-methylpropyl)-1,2,4-trithiolane |
InChI |
InChI=1S/C10H20S3/c1-7(2)5-9-11-10(13-12-9)6-8(3)4/h7-10H,5-6H2,1-4H3/t9-,10+ |
InChI Key |
KDWIVNVANGCLCA-AOOOYVTPSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1S[C@@H](SS1)CC(C)C |
Canonical SMILES |
CC(C)CC1SC(SS1)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


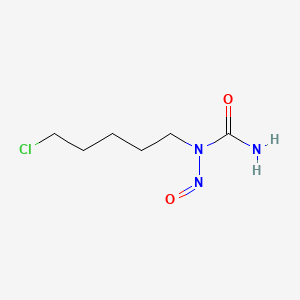

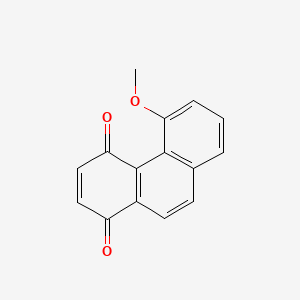

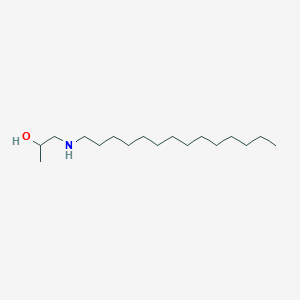
![3H-Indolium, 1,3,3-trimethyl-2-[[methyl[4-(phenylazo)phenyl]hydrazono]methyl]-, methyl sulfate](/img/structure/B14451941.png)
![1-[2,4-Dihydroxy-3-(prop-2-EN-1-YL)phenyl]propan-1-one](/img/structure/B14451942.png)
![1-[3-(Morpholin-4-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14451952.png)


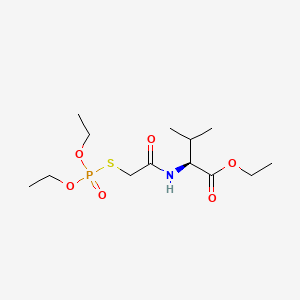
![1-[(E)-(5-chloro-1,3-benzothiazol-2-yl)iminomethyl]naphthalen-2-ol](/img/structure/B14451987.png)
![8,8-Dimethoxy-1,4-dioxaspiro[4.5]deca-6,9-diene](/img/structure/B14451996.png)
